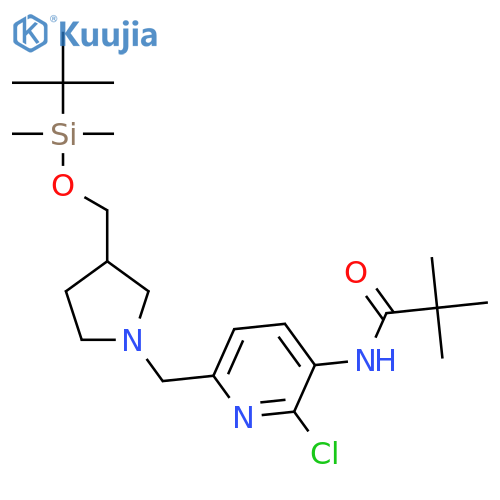Cas no 1203499-53-9 (N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide)

1203499-53-9 structure
商品名:N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
CAS番号:1203499-53-9
MF:C22H38ClN3O2Si
メガワット:440.094525814056
MDL:MFCD13176631
CID:1078543
PubChem ID:46737898
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide 化学的及び物理的性質
名前と識別子
-
- N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrro lidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
- MFCD13176631
- N-[6-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]methyl]-2-chloropyridin-3-yl]-2,2-dimethylpropanamide
- N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
- 1203499-53-9
- N-{6-[3-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-1-ylmethyl]-2-chloropyridin-3-yl}pivalamide
- N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide, AldrichCPR
- AKOS015837891
- N-(6-((3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
-
- MDL: MFCD13176631
- インチ: InChI=1S/C22H38ClN3O2Si/c1-21(2,3)20(27)25-18-10-9-17(24-19(18)23)14-26-12-11-16(13-26)15-28-29(7,8)22(4,5)6/h9-10,16H,11-15H2,1-8H3,(H,25,27)
- InChIKey: WJGLSNQVINZTRA-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C(NC1=C(N=C(CN2CCC(CO[Si](C)(C(C)(C)C)C)C2)C=C1)Cl)=O)C
計算された属性
- せいみつぶんしりょう: 439.2421817g/mol
- どういたいしつりょう: 439.2421817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 559
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 054048-100mg |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrro |
1203499-53-9 | 100mg |
$237.00 | 2021-06-27 | ||
| abcr | AB263300-1g |
N-{6-[3-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-1-ylmethyl]-2-chloropyridin-3-yl}pivalamide; . |
1203499-53-9 | 1g |
€891.00 | 2025-02-16 | ||
| TRC | B943003-50mg |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |
1203499-53-9 | 50mg |
$ 160.00 | 2022-06-06 | ||
| Chemenu | CM205793-1g |
N-(6-((3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |
1203499-53-9 | 95% | 1g |
$853 | 2023-03-07 | |
| TRC | B943003-100mg |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |
1203499-53-9 | 100mg |
$ 250.00 | 2022-06-06 | ||
| TRC | B943003-10mg |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |
1203499-53-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| abcr | AB263300-1 g |
N-{6-[3-(tert-Butyldimethylsilyloxymethyl)pyrrolidin-1-ylmethyl]-2-chloropyridin-3-yl}pivalamide |
1203499-53-9 | 1 g |
€891.00 | 2023-07-20 | ||
| Matrix Scientific | 054048-500mg |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrro |
1203499-53-9 | 500mg |
$520.00 | 2021-06-27 | ||
| Ambeed | A311227-1g |
N-(6-((3-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide |
1203499-53-9 | 95+% | 1g |
$912.0 | 2024-04-25 |
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
1203499-53-9 (N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide) 関連製品
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 55290-64-7(Dimethipin)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1203499-53-9)N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

清らかである:99%
はかる:1g
価格 ($):821.0